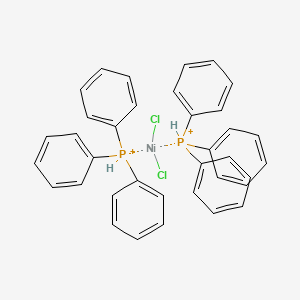
Bis(triphenylphosphine)nickel(II)chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(triphenylphosphine)nickel(II)chloride is a coordination compound with the chemical formula NiCl₂[P(C₆H₅)₃]₂. It is known for its deep blue or dark green crystalline appearance and is widely used as a catalyst in organic synthesis . This compound is particularly valuable in various catalytic processes due to its ability to facilitate a range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(triphenylphosphine)nickel(II)chloride can be synthesized through the reaction of nickel(II) chloride hexahydrate with triphenylphosphine in an ethanol solution. The reaction typically involves the following steps :
- Dissolve nickel(II) chloride hexahydrate in ethanol.
- Add triphenylphosphine to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting product and wash it with ethanol to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors and more controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Bis(triphenylphosphine)nickel(II)chloride undergoes various types of reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as a catalyst.
Reduction: The compound can also be involved in reduction reactions.
Substitution: It is commonly used in substitution reactions, particularly in cross-coupling reactions[][3].
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or peroxides.
Reduction: Hydrogen gas or hydride donors are typically used.
Substitution: Reagents such as Grignard reagents, organolithium compounds, and aryl halides are frequently employed[][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the products are often biaryl compounds[3][3].
Scientific Research Applications
Bis(triphenylphosphine)nickel(II)chloride has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Negishi, and Kumada couplings[][4].
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals, polymers, and advanced materials[][4].
Mechanism of Action
The mechanism by which bis(triphenylphosphine)nickel(II)chloride exerts its catalytic effects involves the coordination of the nickel ion in an octahedral geometry. The two chloride ions and two triphenylphosphine ligands form bonds with the nickel ion, creating a stable complex. This structure allows the compound to facilitate various chemical reactions by providing a suitable environment for the reactants to interact .
Comparison with Similar Compounds
Similar Compounds
- Bis(triphenylphosphine)palladium(II) dichloride
- Tris(triphenylphosphine)rhodium(I) chloride
- Bis(triphenylphosphine)platinum(II) chloride
Uniqueness
Bis(triphenylphosphine)nickel(II)chloride is unique due to its specific coordination geometry and the steric hindrance provided by the triphenylphosphine ligands. This makes it particularly effective in certain catalytic processes where other similar compounds may not perform as well[6][6].
Properties
Molecular Formula |
C36H32Cl2NiP2+2 |
|---|---|
Molecular Weight |
656.2 g/mol |
IUPAC Name |
dichloronickel;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2 |
InChI Key |
ZBRJXVVKPBZPAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl |
physical_description |
Solid; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















